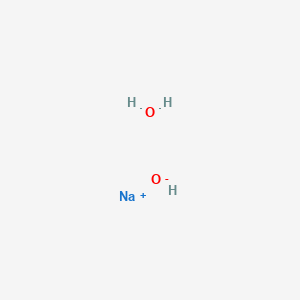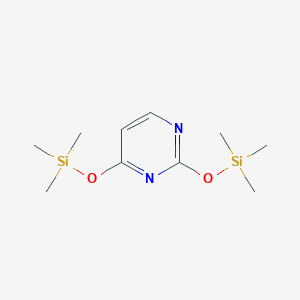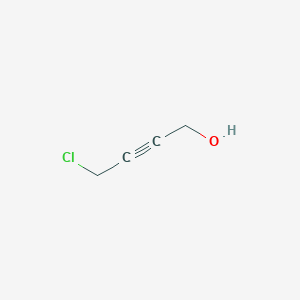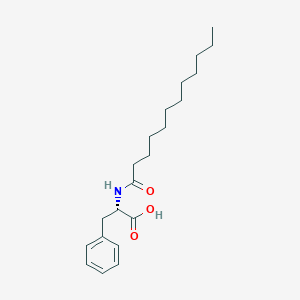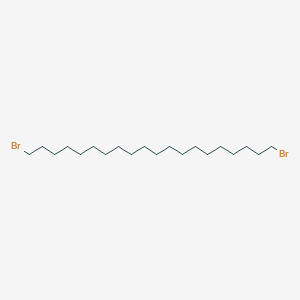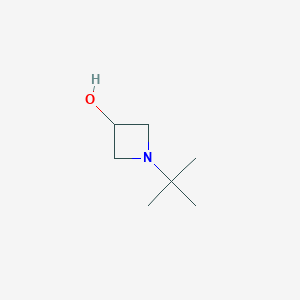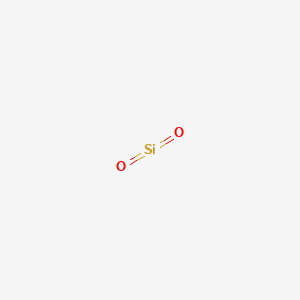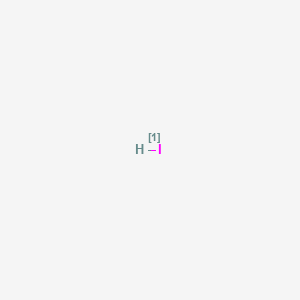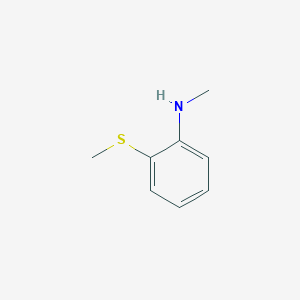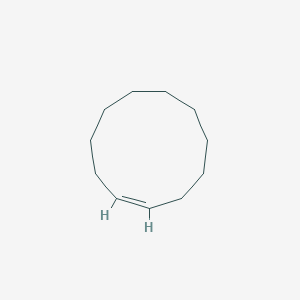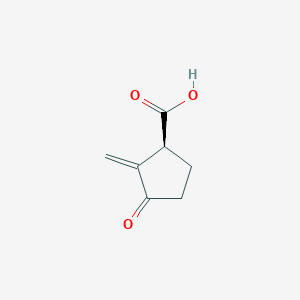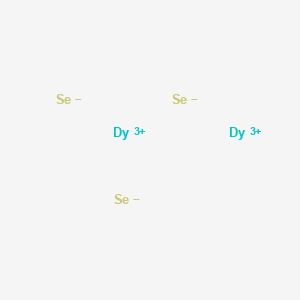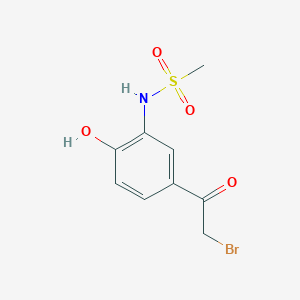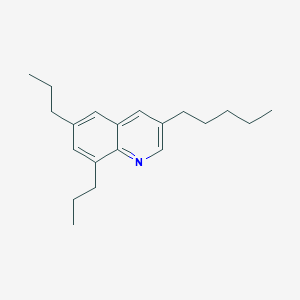
3-Pentyl-6,8-dipropylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentyl-6,8-dipropylquinoline (PDQ) is a synthetic compound that belongs to the quinoline family. It is a yellowish, odorless powder that has gained attention in recent years due to its potential applications in scientific research. PDQ has been shown to possess unique biochemical and physiological effects, making it an attractive target for investigation.
作用機序
The mechanism of action of 3-Pentyl-6,8-dipropylquinoline is not fully understood. However, it has been proposed that 3-Pentyl-6,8-dipropylquinoline may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. 3-Pentyl-6,8-dipropylquinoline may also induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death.
生化学的および生理学的効果
3-Pentyl-6,8-dipropylquinoline has been shown to possess unique biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.
実験室実験の利点と制限
One advantage of 3-Pentyl-6,8-dipropylquinoline is its unique biochemical and physiological effects, which make it an attractive target for investigation. 3-Pentyl-6,8-dipropylquinoline is also relatively easy to synthesize, with high yields and high purity. However, one limitation of 3-Pentyl-6,8-dipropylquinoline is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, 3-Pentyl-6,8-dipropylquinoline has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for the investigation of 3-Pentyl-6,8-dipropylquinoline. One potential direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy agents. In addition, further investigation is needed to understand the mechanism of action of 3-Pentyl-6,8-dipropylquinoline and its potential side effects and toxicity in vivo.
合成法
3-Pentyl-6,8-dipropylquinoline can be synthesized by a multi-step process that involves the reaction of 3-pentyl-2-bromoaniline with 1,3-diisopropyl-2-thiourea in the presence of potassium carbonate. The resulting intermediate is then treated with acetic anhydride and phosphorus pentoxide to yield 3-Pentyl-6,8-dipropylquinoline. This method has been optimized to produce high yields of 3-Pentyl-6,8-dipropylquinoline with high purity.
科学的研究の応用
3-Pentyl-6,8-dipropylquinoline has been shown to have potential applications in scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. 3-Pentyl-6,8-dipropylquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.
特性
CAS番号 |
10372-06-2 |
|---|---|
製品名 |
3-Pentyl-6,8-dipropylquinoline |
分子式 |
C20H29N |
分子量 |
283.5 g/mol |
IUPAC名 |
3-pentyl-6,8-dipropylquinoline |
InChI |
InChI=1S/C20H29N/c1-4-7-8-11-17-14-19-13-16(9-5-2)12-18(10-6-3)20(19)21-15-17/h12-15H,4-11H2,1-3H3 |
InChIキー |
YUDSXPIIZDWTJR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
正規SMILES |
CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
同義語 |
6,8-Dipropyl-3-pentylquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



